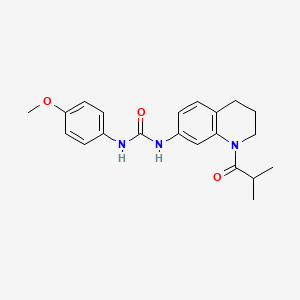

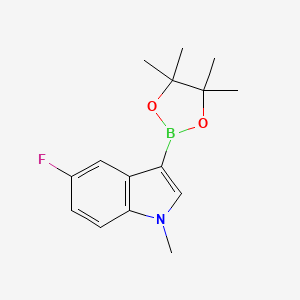

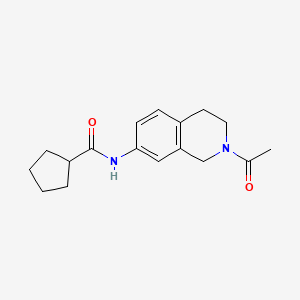

![molecular formula C8H14ClNO3 B2909949 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride CAS No. 98426-66-5](/img/structure/B2909949.png)

3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, also known as 3-hydroxyquinuclidine-3-carboxylic acid hydrochloride, is a chemical compound with the CAS Number: 98426-66-5 . It has a molecular weight of 207.66 . The compound is stored at 4 degrees Celsius and is in powder form .

Synthesis Analysis

The synthesis of compounds similar to 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has been a topic of interest in the field of organic chemistry . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The InChI code for 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is 1S/C8H13NO3.ClH/c10-7(11)8(12)5-9-3-1-6(8)2-4-9;/h6,12H,1-5H2,(H,10,11);1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación

Structural Studies and Synthesis

NMR Spectroscopy and X-ray Diffraction

A series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied using NMR spectroscopy. This helped in the unambiguous assignment of bicyclic carbon and proton resonances. The crystal structure of some derivatives was determined by X-ray diffraction, providing insights into molecular structures and conformations (Arias-Pérez et al., 2001), (Arias-Pérez et al., 2003).

Synthesis of Chiral Compounds

The compound was utilized in the synthesis of chiral cyclic amino acid esters, highlighting its potential in producing optically active compounds. This includes the synthesis of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which has potential in various synthetic applications (Moriguchi et al., 2014).

Chemical Properties and Reactivity

Conformational Analysis

Detailed studies have been conducted on the conformational preferences of alkoxycarbonyl groups in compounds derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid. These studies utilize molecular mechanics, ab initio, and density functional methods, offering insights into the behavior and stability of these molecular structures (Arias-Pérez et al., 2003).

Synthesis of Pipecolic Acid Analogs

The compound has been used in the synthesis of pipecolic acid analogs, which are important in medicinal chemistry. These studies have led to the development of new synthetic routes and the exploration of the compound's reactivity with bases, aiding in the understanding of its chemical behavior (Radchenko et al., 2009), (Casabona et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

Direcciones Futuras

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions could include further exploration of the synthesis methods and potential applications of this compound in various fields, such as pharmaceuticals and materials science.

Propiedades

IUPAC Name |

3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c10-7(11)8(12)5-9-3-1-6(8)2-4-9;/h6,12H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPFPHSRWXMJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride | |

CAS RN |

98426-66-5 |

Source

|

| Record name | 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

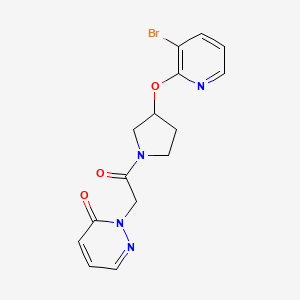

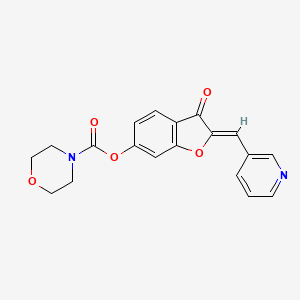

![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)

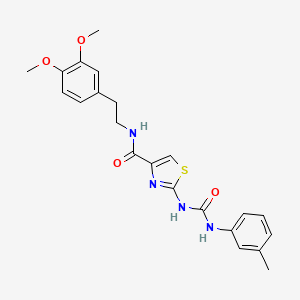

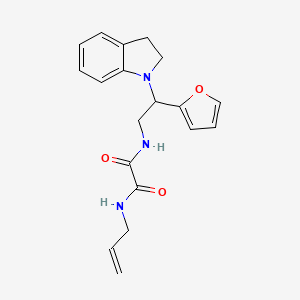

![2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2909872.png)

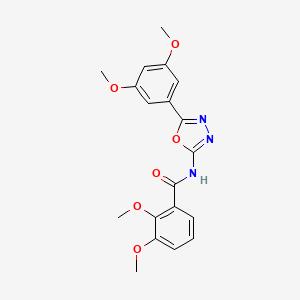

![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2909881.png)